molecular formula C8H9NO3 B1294207 4-Ethyl-2-nitrophenol CAS No. 56520-98-0

4-Ethyl-2-nitrophenol

Cat. No. B1294207
CAS RN: 56520-98-0
M. Wt: 167.16 g/mol
InChI Key: NKWRRUKHBWTRPY-UHFFFAOYSA-N
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Patent
US06921763B2

Procedure details

To a mixture of 4-ethyl-2-nitrophenol (5.5 g, 0.032 mol) in ethanol (180 mL) and water (90 mL) was added sodium thiosulfate (23 g, 0.131 mol) at room temperature. The heterogeneous mixture was stirred at 80° C. under an atmosphere of nitrogen for 16 hour. The reaction mixture was cooled to room temperature, and ethanol was removed under reduced pressure. The aqueous layer was extracted with ethyl acetate (3×100 mL), and the organic layer was washed with brine and dried under sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica using 0%-25% methanol/dichloromethane as a mobile phase (×2). The solvent was removed under reduced pressure to give 2-amino-4-ethylphenol (0.89 g, 0.006 mol). 1H NMR (DMSO-d6, 400 MHz) δ 8.61 (br, 2H), 6.47 (d, 1H), 6.37 (s, 1H), 6.18 (d, 1H), 2.17 (q, 2H), 1.08 (t, 3H). MS: MH−: 137
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[C:5]([N+:10]([O-])=O)[CH:4]=1)[CH3:2].S([O-])([O-])(=O)=S.[Na+].[Na+]>C(O)C.O>[NH2:10][C:5]1[CH:4]=[C:3]([CH2:1][CH3:2])[CH:8]=[CH:7][C:6]=1[OH:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The heterogeneous mixture was stirred at 80° C. under an atmosphere of nitrogen for 16 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
ethanol was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
the organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried under sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica using 0%-25% methanol/dichloromethane as a mobile phase (×2)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C=CC(=C1)CC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.006 mol
AMOUNT: MASS 0.89 g
YIELD: CALCULATEDPERCENTYIELD 18.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.